molecular formula C9H9NO4S B3270670 3-(2-Nitrophenyl)sulfanylpropanoic acid CAS No. 5324-52-7

3-(2-Nitrophenyl)sulfanylpropanoic acid

Cat. No.: B3270670
CAS No.: 5324-52-7
M. Wt: 227.24 g/mol
InChI Key: OHKLQMGZGZMTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitrophenyl)sulfanylpropanoic acid is an organic compound with the molecular formula C9H9NO4S It is characterized by the presence of a nitrophenyl group attached to a sulfanylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)sulfanylpropanoic acid typically involves the reaction of 2-nitrothiophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-nitrothiophenol attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)sulfanylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the sulfanyl group under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted sulfanylpropanoic acids.

Scientific Research Applications

3-(2-Nitrophenyl)sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress levels. The sulfanyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)sulfanylpropanoic acid
  • 3-(2-Nitrophenyl)sulfanylbutanoic acid
  • 3-(2-Nitrophenyl)sulfanylpentanoic acid

Uniqueness

3-(2-Nitrophenyl)sulfanylpropanoic acid is unique due to the specific positioning of the nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

3-(2-nitrophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKLQMGZGZMTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277513
Record name 3-[(2-nitrophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-52-7
Record name NSC2701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(2-nitrophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitrophenyl)sulfanylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Nitrophenyl)sulfanylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Nitrophenyl)sulfanylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Nitrophenyl)sulfanylpropanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Nitrophenyl)sulfanylpropanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Nitrophenyl)sulfanylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.